2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid
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Overview
Description
2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid is a chemical compound that belongs to the class of 4-aryl piperidines. This compound is often used as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders can impact the three-dimensional orientation of the degrader, thus influencing ternary complex formation and optimizing drug-like properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale flow synthesis techniques to ensure consistency and efficiency. The use of advanced microreactor systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid is widely used in scientific research, particularly in the development of PROTACs for targeted protein degradation . This compound serves as a semi-flexible linker, facilitating the formation of ternary complexes that bring target proteins into proximity with E3 ubiquitin ligases, leading to their ubiquitination and subsequent degradation . Additionally, it is used in the study of protein-protein interactions and the development of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid involves its role as a linker in PROTACs. The compound helps to bring the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination of the target protein. This ubiquitination marks the protein for degradation by the proteasome, thereby reducing the levels of the target protein within the cell .
Comparison with Similar Compounds
Similar Compounds
2-{1-[(tert-butoxy)carbonyl]-4-(methoxycarbonyl)piperidin-4-yl}acetic acid: This compound has a similar structure but includes a methoxycarbonyl group instead of a 4-methylphenyl group.
2-(2-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Another similar compound used as a semi-flexible linker in PROTAC development.
Uniqueness
The uniqueness of 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid lies in its specific structure, which provides an optimal balance of rigidity and flexibility for effective PROTAC development. The presence of the 4-methylphenyl group enhances its binding affinity and specificity for target proteins, making it a valuable tool in targeted protein degradation research .
Properties
CAS No. |
1781344-62-4 |
---|---|
Molecular Formula |
C19H27NO4 |
Molecular Weight |
333.4 |
Purity |
95 |
Origin of Product |
United States |
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